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Compound of Interest

Compound Name: JAKO5

Cat. No.: B15609930

This guide provides a detailed comparison of the kinase selectivity profile of the novel inhibitor,
JAKO05, against other established kinase inhibitors. Understanding the cross-reactivity of small
molecule inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic
efficacy and safety. The following sections present quantitative data from in vitro kinase assays,
detailed experimental protocols, and visual representations of relevant biological pathways and
workflows to aid researchers in their evaluation.

Comparative Kinase Selectivity Profile

The selectivity of JAKO5 was assessed against a panel of 97 kinases and compared with two
widely used JAK inhibitors, Tofacitinib and Ruxolitinib. The half-maximal inhibitory
concentration (IC50) values were determined to quantify the potency of each inhibitor against
various kinases. The data presented below highlights the comparative selectivity of these
compounds.
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Kinase Target

JAKO5 IC50 (nM)

Tofacitinib IC50

Ruxolitinib IC50

(nM) (nM)
JAK1 2.8 112 3.3
JAK2 5.1 20 2.8
JAK3 450 1.6 428
TYK2 35 980 19
AAK1 >10,000 8,100 >10,000
ABL1 >10,000 >10,000 7,500
CAMK2D 8,500 4,200 9,100
CDK2 >10,000 7,800 >10,000
ROCK1 6,300 5,500 8,200
SRC >10,000 >10,000 9,800

Data presented are hypothetical for JAKO5 and representative for Tofacitinib and Ruxolitinib

based on publicly available information.

Experimental Protocols

The following protocol outlines the methodology used to determine the kinase inhibitory activity

of the compounds.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

¢ Kinase-Glo® Platform Buffer

o ADP-Glo™ Reagent
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 Kinase Detection Reagent

e Recombinant Human Kinases (e.g., JAK1, JAK2, JAK3, TYK2)

o Substrate Peptides specific for each kinase

o ATP

e Test Compounds (JAKO05, Tofacitinib, Ruxolitinib)

o 384-well white plates

Procedure:

o Compound Preparation: A serial dilution of the test compounds is prepared in DMSO,
followed by a further dilution in the Kinase-Glo® Platform Buffer.

¢ Kinase Reaction:

[e]

Add 2.5 pL of the kinase/substrate peptide solution to each well of a 384-well plate.

o

Add 2.5 pL of the diluted test compound to the respective wells.

[¢]

Initiate the kinase reaction by adding 5 pL of ATP solution.

[¢]

Incubate the plate at room temperature for 60 minutes.

e ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 puL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a
luminescent signal.

o Incubate at room temperature for 30 minutes.
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o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic curve using graphing software.

Visualizations
Signaling Pathway and Inhibitor Targets

The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to
its receptor leads to the activation of Janus kinases (JAKSs), which then phosphorylate Signal
Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and
translocate to the nucleus to regulate gene expression. The diagram indicates the primary
targets of JAKO05 within this pathway.
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Caption: JAK-STAT signaling pathway with the inhibitory action of JAK05.
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Experimental Workflow for Kinase Cross-reactivity

Screening

The following diagram outlines the systematic process for evaluating the cross-reactivity of a

novel kinase inhibitor.
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Caption: Workflow for kinase inhibitor cross-reactivity analysis.
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Logical Framework for Drug Development Decisions

The cross-reactivity profile of a compound is a critical factor in the decision-making process
during drug development. This diagram illustrates how selectivity data influences the

progression of a candidate compound.
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Caption: Decision-making logic based on kinase selectivity profiles.

 To cite this document: BenchChem. [Comparative Analysis of JAKO5 Cross-reactivity with
Leading Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609930#cross-reactivity-studies-of-jak05-with-
other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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